Cas no 4073-72-7 (3,4,5-Triphenyl-4H-1,2,4-triazole)

3,4,5-Triphenyl-4H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3,4,5-Triphenyl-4H-1,2,4-triazole
- 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE
- 3,4,5-triphenyl(1,2,4) triazole
- 3,4,5-Triphenyl-4H-1,2,4-triazol
- 4-Methyl-3,5-diphenyl-1,2,4-triazol
- TP-TAZ
- 3,4,5-Triphenyl-4H-1,2,4-triazole #
- LLTSIOOHJBUDCP-UHFFFAOYSA-N
- SR-01000392131
- 3,4,5-Triphenyl-4H-[1,2,4]triazole
- AKOS000576188
- SB66674
- SCHEMBL39449
- FT-0710669
- DTXSID90347855
- 4H-1,2,4-Triazole, 3,4,5-triphenyl-
- SR-01000392131-1
- 4073-72-7
- DB-070078
-
- MDL: MFCD00398370
- インチ: InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H
- InChIKey: LLTSIOOHJBUDCP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C3)N2C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 297.12700
- どういたいしつりょう: 297.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 30.7Ų
じっけんとくせい
- 密度みつど: 1.14
- ふってん: 508 °C at 760 mmHg
- フラッシュポイント: 261 °C
- PSA: 30.71000
- LogP: 4.60130
3,4,5-Triphenyl-4H-1,2,4-triazole セキュリティ情報
3,4,5-Triphenyl-4H-1,2,4-triazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4,5-Triphenyl-4H-1,2,4-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T077645-25mg |
3,4,5-Triphenyl-4H-1,2,4-triazole |
4073-72-7 | 25mg |
$ 560.00 | 2022-06-02 | ||
Alichem | A019119107-1g |
3,4,5-Triphenyl-4H-1,2,4-triazole |
4073-72-7 | 95% | 1g |
$400.00 | 2023-09-02 | |
Chemenu | CM282998-5g |
3,4,5-Triphenyl-4H-1,2,4-triazole |
4073-72-7 | 95% | 5g |
$777 | 2023-03-05 | |
TRC | T077645-5mg |
3,4,5-Triphenyl-4H-1,2,4-triazole |
4073-72-7 | 5mg |
$ 170.00 | 2022-06-02 | ||
Cooke Chemical | BD8618347-1g |
3,4,5-Triphenyl-4H-1,2,4-triazole |
4073-72-7 | 95+% | 1g |
RMB 1260.00 | 2025-02-21 | |
TRC | T077645-10mg |
3,4,5-Triphenyl-4H-1,2,4-triazole |
4073-72-7 | 10mg |
$ 280.00 | 2022-06-02 |
3,4,5-Triphenyl-4H-1,2,4-triazole 関連文献
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Jiyoung Lee,Katsuyuki Shizu,Hiroyuki Tanaka,Hiroko Nomura,Takuma Yasuda,Chihaya Adachi J. Mater. Chem. C 2013 1 4599
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2. Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindolesThomas L. Gilchrist,Charles W. Rees,Colin Thomas J. Chem. Soc. Perkin Trans. 1 1975 12
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Lei Xu,Mizhen Sun,Yannan Zhou,Jingli Lou,Mingliang Xie,Zipeng Li,Qikun Sun,Yuyu Pan,Shanfeng Xue,Wenjun Yang Org. Chem. Front. 2023 10 490
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Yoann Olivier,Mónica Moral,Luca Muccioli,Juan-Carlos Sancho-García J. Mater. Chem. C 2017 5 5718
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5. Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindolesThomas L. Gilchrist,Charles W. Rees,Colin Thomas J. Chem. Soc. Perkin Trans. 1 1975 12
-
Chia-Shing Wu,Yun Chen J. Mater. Chem. 2010 20 7700
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Xin Xia,Wenjuan Cao,Ming Zhang,Feng Li J. Mater. Chem. C 2023 11 6695
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Mizhen Sun,Mingming Zhang,Yannan Zhou,Mingliang Xie,Lizhi Chu,Xin Wang,Qikun Sun,Fengjia Liu,Wenjun Yang,Shanfeng Xue Org. Chem. Front. 2023 10 1485
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Renyou Yu,Yongjun Song,Mengzhen Chen,Lei He Dalton Trans. 2021 50 8084
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Jinyong Zhuang,Wanfei Li,Wenming Su,Ming Zhou,Zheng Cui New J. Chem. 2014 38 650
3,4,5-Triphenyl-4H-1,2,4-triazoleに関する追加情報
Introduction to 3,4,5-Triphenyl-4H-1,2,4-triazole (CAS No. 4073-72-7)
3,4,5-Triphenyl-4H-1,2,4-triazole, identified by the Chemical Abstracts Service Number (CAS No.) 4073-72-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the triazole class, characterized by a triazole ring system fused with three phenyl groups. The unique structural configuration of 3,4,5-Triphenyl-4H-1,2,4-triazole imparts distinct chemical properties that make it a valuable scaffold in medicinal chemistry and material science.
The molecular structure of 3,4,5-Triphenyl-4H-1,2,4-triazole consists of a central triazole ring (C₃N₃) substituted with three phenyl rings at the 3rd, 4th, and 5th positions. This arrangement contributes to its extended π-conjugation system, which is a key factor in its reactivity and potential applications. The presence of multiple phenyl groups enhances its lipophilicity and electronic properties, making it a promising candidate for various biochemical interactions.
In recent years, 3,4,5-Triphenyl-4H-1,2,4-triazole has garnered attention in academic and industrial research due to its versatile pharmacological potential. Studies have demonstrated its utility as a precursor or intermediate in the synthesis of biologically active molecules. The compound's ability to act as a scaffold for drug design stems from its ability to engage with biological targets through hydrogen bonding and π-stacking interactions.
One of the most compelling aspects of 3,4,5-Triphenyl-4H-1,2,4-triazole is its role in developing novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of enzyme activity and as modulators of receptor binding. For instance, modifications to the phenyl rings have been investigated to optimize binding affinity and selectivity for specific biological targets. These efforts align with the broader goal of creating more effective and targeted pharmaceuticals.
The synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Common methodologies include cyclization reactions followed by functional group transformations to introduce the phenyl substituents. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.
From a material science perspective,3, 4073-72-7, also exhibits interesting electronic properties due to its extended conjugation system. This has led to investigations into its potential applications in organic electronics and optoelectronic devices. The compound's ability to absorb and emit light across specific spectral ranges makes it a candidate for use in light-emitting diodes (LEDs) or photovoltaic cells.
The pharmacological profile of 3, 4073-72-7, continues to be an area of active investigation. Preclinical studies have explored its interactions with various biological pathways, including those involved in inflammation and cancer progression. While these studies are preliminary, they provide valuable insights into the compound's therapeutic potential. Further research is warranted to elucidate its mechanism of action and evaluate its safety profile in vivo.
In conclusion, 4073-72-7, represents a fascinating compound with broad applications across chemistry and biology. Its unique structure and properties make it a valuable tool for drug discovery and material development. As research progresses, 4073-72-7, is likely to play an increasingly important role in addressing complex scientific challenges.
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